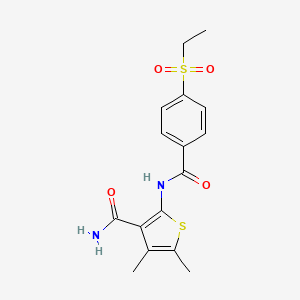

2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and interactions with aromatic aldehydes. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a process above 60% . Similarly, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are synthesized through the interaction of aromatic aldehydes with the carboxamide in ethanol, monitored by thin-layer chromatography (TLC) . These methods could potentially be adapted for the synthesis of "2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide".

Molecular Structure Analysis

The molecular structure of related compounds shows specific interactions and conformations. For example, the title compound in paper has dihedral angles between the thiophene ring and other groups, indicating the spatial arrangement of the molecule. An intramolecular N—H⋯O hydrogen bond generates an S(6) ring, which is a common feature in carboxamides that could also be present in "2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide" .

Chemical Reactions Analysis

The papers do not provide specific reactions for "2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide". However, the synthesis and reactivity of similar compounds suggest that substituents on the aromatic core influence the condensation reactions, which could be relevant for the chemical reactions analysis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined using techniques such as high-performance liquid chromatography (HPLC) and spectral analysis. For instance, the purity of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide was confirmed to be more than 95% using HPLC . These analytical methods could be applied to assess the physical and chemical properties of "2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide".

Scientific Research Applications

Polymeric Synthesis and Characterization

Polyamides and poly(amide-imide)s derived from specific amido-thiophene compounds demonstrate unique properties, including high glass transition temperatures and amorphous structures, making them suitable for various applications in material science. The synthesis involves direct poly-condensation, showcasing the compound's utility in creating polymers with desirable thermal and solubility characteristics (Saxena et al., 2003).

Molecular Structure Analysis

The crystalline structure of related sulfonamide compounds, revealing L-shaped conformations and specific intermolecular hydrogen bonding patterns, highlights the structural versatility and potential for designing novel molecules with tailored properties for specific applications (Rehman et al., 2011).

Enzyme Inhibition Studies

Aromatic sulfonamides, including derivatives of ethylsulfonyl benzamido thiophenes, exhibit inhibitory activity against carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in treating diseases associated with these enzymes (Supuran et al., 2013).

Antimicrobial Activity

Compounds featuring the sulfonamide moiety, synthesized from thiophene derivatives, demonstrate significant antimicrobial activity. This indicates their potential as lead compounds for developing new antimicrobial agents, with molecular docking studies providing insights into their mode of action (Ghorab et al., 2017).

Mechanism of Action

While the specific mechanism of action for “2-(4-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide” is not directly available, benzamide derivatives are known to have a wide range of biological activities . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Safety and Hazards

properties

IUPAC Name |

2-[(4-ethylsulfonylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-4-24(21,22)12-7-5-11(6-8-12)15(20)18-16-13(14(17)19)9(2)10(3)23-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDICFKONGSDJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)

![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)